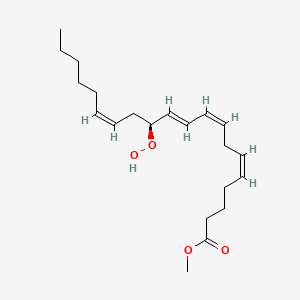
12(S)-HPETE methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12(S)-HPETE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 12(S)-HPETE with methanol. It is a fatty acid methyl ester and a hydroperoxy fatty ester. It derives from a methyl arachidonate and a 12(S)-HPETE. It is an enantiomer of a 12(R)-HPETE methyl ester.
Aplicaciones Científicas De Investigación
Biochemical Signaling and Pathophysiology
12(S)-HPETE methyl ester is primarily studied for its role in cellular signaling pathways. It is involved in the metabolism of arachidonic acid through the lipoxygenase pathway, leading to the production of various bioactive lipids. These lipids are crucial in mediating inflammation, vascular function, and cellular proliferation.
Endothelial Dysfunction and Diabetes
Research indicates that this compound contributes to diabetes-induced endothelial dysfunction. In a study involving diabetic mice, the administration of 12(S)-HPETE to human endothelial cells resulted in mitochondrial dysfunction and impaired capillary-like network formation. This suggests that this compound may play a role in exacerbating endothelial dysfunction associated with diabetes by activating TRPV1 channels, which mediate calcium influx and mitochondrial impairment .
Cancer Progression
The compound has been implicated in cancer biology, particularly in prostate cancer. Studies show that this compound enhances the proliferation of prostate cancer cells by activating signaling pathways such as MAPK/ERK and NF-κB. This activation leads to increased expression of vascular endothelial growth factor (VEGF), promoting tumor angiogenesis and metastasis . Furthermore, it has been observed that levels of 12(S)-HPETE are significantly higher in cancerous tissues compared to normal tissues, indicating its potential as a biomarker for tumor progression .
Pharmacological Applications
Given its biological activities, this compound has potential therapeutic applications.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating immune responses. It can inhibit the activity of thromboxane receptors, which are involved in platelet aggregation and vasoconstriction. This antagonistic activity may provide therapeutic avenues for conditions characterized by excessive inflammation or thrombosis .
Cardiovascular Health
Research suggests that this compound may have cardiovascular benefits due to its vasodilatory effects on blood vessels. It has been shown to induce relaxation in mesenteric arteries, which could be beneficial for managing hypertension and improving blood flow .
Comparative Data Table
Diabetes-Induced Endothelial Dysfunction
A study conducted on diabetic mice demonstrated that treatment with this compound exacerbated endothelial dysfunction by impairing mitochondrial integrity and reducing the ability of endothelial cells to form capillary networks . This case highlights the compound's role as a mediator of pathological changes associated with diabetes.
Prostate Cancer Progression
In vitro studies on human prostate cancer cell lines revealed that this compound significantly increased cell viability and proliferation while promoting angiogenic factors like VEGF. These findings suggest that targeting this compound may offer new strategies for prostate cancer treatment .
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
methyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1 |
Clave InChI |
BCEKIAHCCATNGN-NTDAYINTSA-N |
SMILES isomérico |
CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)OC)OO |
SMILES canónico |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)OC)OO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















